tert-butyl 3-[(4-methylphenoxy)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Description
tert-butyl 3-[(4-methylphenoxy)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a tert-butyl group, a methylphenoxy moiety, and a triazolopyrazine core
Properties
IUPAC Name |
tert-butyl 3-[(4-methylphenoxy)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-13-5-7-14(8-6-13)24-12-16-20-19-15-11-21(9-10-22(15)16)17(23)25-18(2,3)4/h5-8H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWCUMYVCLARNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2CCN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-[(4-methylphenoxy)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as triethylamine . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
tert-butyl 3-[(4-methylphenoxy)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylphenoxy moiety, using reagents like sodium methoxide.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-methylphenoxy)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds include:
- tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine derivatives
Compared to these compounds, tert-butyl 3-[(4-methylphenoxy)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate exhibits unique properties due to the presence of the methylphenoxy group, which can influence its biological activity and chemical reactivity.
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